molecular formula C12H14O3 B8766975 4-(Cyclobutylmethoxy)benzoic acid

4-(Cyclobutylmethoxy)benzoic acid

Cat. No. B8766975
M. Wt: 206.24 g/mol
InChI Key: GUGKPSZPNGCIEW-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)benzoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclobutylmethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclobutylmethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Cyclobutylmethoxy)benzoic acid

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-(cyclobutylmethoxy)benzoic acid

InChI

InChI=1S/C12H14O3/c13-12(14)10-4-6-11(7-5-10)15-8-9-2-1-3-9/h4-7,9H,1-3,8H2,(H,13,14)

InChI Key

GUGKPSZPNGCIEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 4-hydroxybenzoate (2.493 g, 15.0 mmol) and potassium carbonate (4.15 g, 30 mmol) in 60 mL of 2-butanone at ambient temperature was added in one portion of (bromomethyl)cyclobutane (97% pure) (2.53 g, 16.5 mmol). The stirred reaction mixture was heated at reflux for 16 hr. HPLC revealed the disappearance of the starting material of ethyl 4-hydroxybenzoate. The mixture was allowed to cool to ambient temperature. The solid was filtered off. The filter cake was washed with acetone. The combined filtrate was concentrated in vacuo to nearly dryness. Methanol was added (10 mL) was added to the residue, followed by the addition of a 2-N aqueous solution of NaOH (30 mL, 60 mmol). The reaction was stirred overnight at about 40° C. HPLC indicated that the saponification was completed, and revealed one single peak signal of the expected carboxylic acid. The reaction mixture was subjected to roto-vaporation to remove methanol. Ice was added to the basic aqueous solution. The acidification with a 35 mL of HCl aqueous 2N solution (70 mmol) led to the immediate precipitation of a white solid. Stirring was continued for an additional 30 min and then the precipitation was filtered off with suction through a sintered glass funnel. The collected solid was successively washed with three 50-mL portions of water, and two 25-mL portions of hexane. The collected solid was dried in vacuo for two days at ambient temperature to afford 2.63 g (85%) of 4-(cyclobutylmethoxy)benzoic acid as a white solid.
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2.493 g
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reactant
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4.15 g
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2.53 g
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60 mL
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solvent
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30 mL
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carboxylic acid
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35 mL
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solution
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70 mmol
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Synthesis routes and methods II

Procedure details

4-Hydroxybenzoic acid ethyl ester was alkylated with cyclobutyl bromide by standard methods (DMF, Cs2CO3), and the resulting ester was hydrolyzed by boiling with sodium hydroxide in aqueous ethanol. The product with the molecular weight of 206.24 (C12H14O3); MS (ESI): 207 (M+H+) was obtained in this way.
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Synthesis routes and methods III

Procedure details

n-Butyllithium (1.6 M in hexane, 11.4 ml) was added to a solution of 2-(4-bromobenzyloxy)pyridine (4.2 g) in THF (120 ml) at −78° C. After 15 minutes, dry ice (7 g) was added. After warming to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The aqueous phase was acidified and again extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and concentrated. The product with the molecular weight of 229.24 (C13H11NO3); MS (ESI): 230 (M+H+) was obtained in this way.
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11.4 mL
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reactant
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4.2 g
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reactant
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120 mL
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7 g
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